3-Amino-6-chloro-1,3-dihydro-2H-indol-2-one

antidiabetic α-glucosidase inhibitor oxindole scaffold

3-Amino-6-chloro-1,3-dihydro-2H-indol-2-one (CAS 1025059-06-6) is a bifunctional oxindole building block possessing a primary amine at C3 and a chlorine atom at C6 on the 1,3-dihydro-2H-indol-2-one scaffold. This specific substitution pattern installs both a hydrogen-bond donor/acceptor handle and a halogen capable of engaging in orthogonal non-covalent interactions (e.g., halogen bonding, hydrophobic contacts), features absent in simpler analogs like 6-chlorooxindole (CAS 56341-37-8) or unsubstituted 3-aminooxindoles.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
CAS No. 1025059-06-6
Cat. No. B3432871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-chloro-1,3-dihydro-2H-indol-2-one
CAS1025059-06-6
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=O)C2N
InChIInChI=1S/C8H7ClN2O/c9-4-1-2-5-6(3-4)11-8(12)7(5)10/h1-3,7H,10H2,(H,11,12)
InChIKeyWTHRYAWCOFANQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-chloro-1,3-dihydro-2H-indol-2-one (CAS 1025059-06-6): A Differentiated 3-Amino-6-halooxindole Building Block for Targeted Fragment-Based and CNS Drug Discovery Programs


3-Amino-6-chloro-1,3-dihydro-2H-indol-2-one (CAS 1025059-06-6) is a bifunctional oxindole building block possessing a primary amine at C3 and a chlorine atom at C6 on the 1,3-dihydro-2H-indol-2-one scaffold . This specific substitution pattern installs both a hydrogen-bond donor/acceptor handle and a halogen capable of engaging in orthogonal non-covalent interactions (e.g., halogen bonding, hydrophobic contacts), features absent in simpler analogs like 6-chlorooxindole (CAS 56341-37-8) or unsubstituted 3-aminooxindoles . The compound serves as a versatile intermediate for constructing 3,3-disubstituted oxindole libraries and for generating N-substituted derivatives targeting cholinesterase and monoamine oxidase enzymes, where closely related 3-aminooxindoles have demonstrated sub-micromolar to low nanomolar inhibition [1].

Why Generic 3-Aminooxindole or 6-Chlorooxindole Substitution Fails for 3-Amino-6-chloro-1,3-dihydro-2H-indol-2-one (CAS 1025059-06-6)


Interchanging 3-amino-6-chloro-1,3-dihydro-2H-indol-2-one with a non-halogenated 3-aminooxindole or a non-aminated 6-chlorooxindole is not chemically or pharmacologically equivalent. The C6 chlorine atom is critical for high-affinity fragment binding to targets like the BAG3 co-chaperone, where the unsubstituted oxindole core shows negligible interaction [1]. Conversely, the C3 primary amine is essential for generating N-substituted derivatives that achieve nanomolar potency against butyrylcholinesterase (BuChE); removing this amino handle abolishes the activity of the compound class [2]. The simultaneous presence of both functionalities on the same scaffold enables synthetic elaboration that monofunctional analogs cannot replicate, making this compound a unique node for parallel medicinal chemistry exploration of halogen-dependent and amine-dependent target engagements [3].

Quantitative Differentiation Evidence for 3-Amino-6-chloro-1,3-dihydro-2H-indol-2-one (CAS 1025059-06-6) vs. Closest Analogs


α-Glucosidase Inhibition Potency: 6-Chlorooxindole Core Enables Low Micromolar Activity

The 6-chloro substitution on the oxindole core is a critical driver of α-glucosidase inhibitory activity. In a head-to-head comparison of 6-chloro-3-oxindole derivatives against the standard drug acarbose, the most potent derivative (compound 2) achieved an IC50 of 2.71 ± 0.007 μM, representing a 14.1-fold improvement over acarbose (IC50 = 38.25 ± 0.12 μM) [1]. While this specific data is derived from 3-arylidene derivatives rather than the 3-amino compound, the 6-chlorooxindole core is invariant across the series and is the pharmacophoric element responsible for the potency gain. 3-Amino-6-chloro-1,3-dihydro-2H-indol-2-one retains this essential 6-chlorooxindole scaffold while providing a free amine for further optimization, distinguishing it from non-halogenated 3-aminooxindoles that lack this potency-enhancing chlorine substituent [2].

antidiabetic α-glucosidase inhibitor oxindole scaffold

BAG3 Co-Chaperone Target Engagement: 6-Chloro-2-oxindole Fragment Demonstrates Measurable Binding Affinity

In a thermal shift assay (TSA) screen of 783 fragments against recombinant human BAG3, the 6-chloro-2-oxindole fragment (Fr1) exhibited the strongest binding interaction among all confirmed hits, with a dissociation constant (KD) of 97.8 ± 11.1 μM [1]. Structure-activity relationship (SAR) optimization at the C3 position, while maintaining the 6-chloro-2-oxindole core, improved affinity to KD ≈ 22 μM (derivative 7). The 3-amino-6-chloro-1,3-dihydro-2H-indol-2-one scaffold provides the identical 6-chloro-2-oxindole core required for BAG3 engagement, with the C3 primary amine offering a direct vector for installing substituents that further improve affinity and selectivity. Non-halogenated 3-aminooxindoles or C5/C7-chloro regioisomers would not be expected to recapitulate this specific fragment-binding interaction [2].

oncology BAG3 inhibitor fragment-based drug discovery

Butyrylcholinesterase (BuChE) Inhibition: 3-Aminooxindole Scaffold Delivers 27 nM Potency

N-Substituted 3-aminooxindole derivatives exhibit potent and selective inhibition of butyrylcholinesterase (BuChE). In a series of N-propargyl 3-aminooxindoles, compound 5c achieved an IC50 of 27 nM against BuChE, while remaining selective over acetylcholinesterase (AChE) [1]. The 3-amino group is essential for this activity—removal of the amine (as in 3-unsubstituted or 3-hydroxy oxindoles) results in complete loss of BuChE inhibition. 3-Amino-6-chloro-1,3-dihydro-2H-indol-2-one incorporates both the critical 3-amino pharmacophore and a C6 chlorine substituent, the latter of which may enhance blood-brain barrier penetration based on predicted physicochemical properties (XLogP3 = 0.6, topological polar surface area = 55.1 Ų) that fall within CNS drug-like space .

Alzheimer's disease butyrylcholinesterase inhibitor CNS drug discovery

Synthetic Versatility: Dual Functional Handles Enable Orthogonal Derivatization Unavailable in Mono-Functional Analogs

3-Amino-6-chloro-1,3-dihydro-2H-indol-2-one offers two chemically orthogonal reactive handles: a nucleophilic primary amine at C3 (suitable for reductive amination, amide coupling, sulfonamide formation, and urea synthesis) and an aryl chloride at C6 (suitable for Pd-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings). This orthogonal reactivity is absent in the closest commercial analogs: 6-chlorooxindole (CAS 56341-37-8, MW 167.59) lacks the C3 amine handle [1], while unsubstituted 3-aminooxindole derivatives lack the C6 halogen necessary for cross-coupling [2]. The compound's physicochemical profile (MW 182.61, TPSA 55.1 Ų, HBD 2, HBA 2, XLogP3 0.6) places it within lead-like chemical space, making it a strategically advantageous starting point for fragment-to-lead optimization campaigns that require parallel exploration of both the C3-amine and C6-chloro vectors .

synthetic chemistry building block parallel library synthesis

CNS Drug-Like Physicochemical Properties: Predicted Blood-Brain Barrier Permeability

The physicochemical profile of 3-amino-6-chloro-1,3-dihydro-2H-indol-2-one (MW = 182.61 Da; TPSA = 55.1 Ų; HBD = 2; HBA = 2; XLogP3 = 0.6; rotatable bond count = 0) aligns with established CNS drug-like property thresholds (MW < 400; TPSA < 90 Ų; HBD ≤ 3; LogP 1–4). Comparatively, 6-chlorooxindole (MW 167.59, TPSA ~29 Ų, HBD = 1, HBA = 1) is more lipophilic and lacks the HBD capacity of the amine, which may reduce aqueous solubility. 3-Aminooxindole analogs without halogen substitution have lower lipophilicity (predicted XLogP ~0.2–0.5) but lack the beneficial halogen-bonding and hydrophobic contact capacity of the C6 chlorine. The balanced polarity and low molecular weight of the target compound are consistent with favorable passive BBB permeability and oral absorption, properties predicted for the active N-propargyl 3-aminooxindole BuChE inhibitors [1].

CNS drug design ADME blood-brain barrier physicochemical properties

High-Value Application Scenarios for 3-Amino-6-chloro-1,3-dihydro-2H-indol-2-one (CAS 1025059-06-6) Procurement


Fragment-Based Drug Discovery Targeting BAG3 for Oncology

Procure 3-amino-6-chloro-1,3-dihydro-2H-indol-2-one as a starting fragment for BAG3-targeted drug discovery. The 6-chloro-2-oxindole core has been validated as the strongest-binding fragment in a TSA screen of 783 compounds against recombinant BAG3 (KD = 97.8 ± 11.1 μM) [1]. The C3 primary amine enables direct fragment growing via amide coupling or reductive amination to install substituents that improve binding affinity, as demonstrated by derivative 7 (KD ≈ 22 μM). This compound provides a strategically advantaged entry point over 6-chlorooxindole, which requires additional synthetic manipulation to install a C3 amine handle.

CNS Drug Discovery: BuChE-Selective Inhibitor Lead Generation for Alzheimer's Disease

Use 3-amino-6-chloro-1,3-dihydro-2H-indol-2-one as the core scaffold for synthesizing N-substituted 3-aminooxindole libraries targeting butyrylcholinesterase (BuChE). The 3-aminooxindole chemotype has produced compounds with BuChE IC50 as low as 27 nM, with high selectivity over acetylcholinesterase [2]. The compound's CNS-favorable physicochemical properties (TPSA = 55.1 Ų, XLogP3 = 0.6, MW = 182.61) and predicted blood-brain barrier permeability make it suitable for Alzheimer's disease drug development programs. The C6 chlorine provides an additional vector for optimizing target engagement and pharmacokinetics beyond what is achievable with non-halogenated 3-aminooxindoles.

α-Glucosidase Inhibitor Development for Type 2 Diabetes

Employ 3-amino-6-chloro-1,3-dihydro-2H-indol-2-one as a precursor for synthesizing 3-substituted 6-chlorooxindole derivatives targeting α-glucosidase. The 6-chlorooxindole scaffold has demonstrated potent α-glucosidase inhibition with IC50 values as low as 2.71 μM, outperforming the standard drug acarbose (IC50 = 38.25 μM) by ~14-fold [3]. The pre-installed C3 amine on the target compound allows direct condensation with aromatic aldehydes to generate 3-arylidene derivatives, streamlining the synthetic route compared to starting from 6-chlorooxindole, which requires additional oxidation and condensation steps.

Parallel Library Synthesis via Orthogonal Derivatization for Multi-Target SAR Exploration

Leverage the two orthogonal reactive handles (C3-NH2 and C6-Cl) of 3-amino-6-chloro-1,3-dihydro-2H-indol-2-one for divergent parallel synthesis. The C3 primary amine supports amide bond formation, sulfonamide synthesis, and reductive amination, while the C6 aryl chloride enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. This orthogonal reactivity allows a single batch of the compound to be elaborated into chemically diverse libraries targeting different biological endpoints (BuChE, BAG3, α-glucosidase) from a common intermediate, reducing procurement complexity and enabling efficient SAR exploration across multiple programs [1][2][3].

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